4-(Benzyloxy)phenyl 4-butoxybenzoate
Description
4-(Benzyloxy)phenyl 4-butoxybenzoate is a benzoate ester derivative characterized by a benzyloxy (C₆H₅CH₂O-) substituent on the phenyl ring and a butoxy (C₄H₉O-) group on the para position of the benzoate moiety. Its molecular formula is inferred as C₂₄H₂₄O₄, with a calculated molecular weight of 376.4 g/mol. This compound is structurally related to liquid crystalline materials, where the rigidity of the aromatic rings and flexibility of alkoxy chains influence mesophase stability and thermal behavior . While direct experimental data for this compound is absent in the provided evidence, comparisons with structurally similar compounds (Table 1) highlight critical trends in substituent effects.
Properties
Molecular Formula |
C24H24O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C24H24O4/c1-2-3-17-26-21-11-9-20(10-12-21)24(25)28-23-15-13-22(14-16-23)27-18-19-7-5-4-6-8-19/h4-16H,2-3,17-18H2,1H3 |
InChI Key |
IBGMQIJSEILPJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 4-butoxybenzoate typically involves the esterification of 4-(benzyloxy)phenol with 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogen-substituted aromatic compounds.
Scientific Research Applications
4-(Benzyloxy)phenyl 4-butoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl 4-butoxybenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Key Research Findings
Chain Length and Mesophase Stability : Longer alkoxy chains (e.g., hexadecyloxy in ) improve thermal stability in liquid crystals by enhancing molecular packing and rigidity.
Benzyloxy vs. Alkoxy Groups : The benzyloxy group’s aromaticity facilitates π-π stacking, whereas linear alkoxy chains prioritize hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
